molecular formula C15H14FNO2S B15281453 N-(1-(3-Fluorophenyl)ethylidene)-4-methylbenzenesulfonamide

N-(1-(3-Fluorophenyl)ethylidene)-4-methylbenzenesulfonamide

Cat. No.: B15281453
M. Wt: 291.3 g/mol
InChI Key: KTXUZXGKZXJMAS-SFQUDFHCSA-N
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Description

N-(1-(3-Fluorophenyl)ethylidene)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a fluorophenyl and a methylbenzenesulfonamide moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-Fluorophenyl)ethylidene)-4-methylbenzenesulfonamide typically involves the reaction of 3-fluoroacetophenone with 4-methylbenzenesulfonamide under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts, and the reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-Fluorophenyl)ethylidene)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-(3-Fluorophenyl)ethylidene)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and antifungal properties.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of N-(1-(3-Fluorophenyl)ethylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. This inhibition can lead to a decrease in the production of essential metabolites, ultimately affecting the growth and survival of microorganisms.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(3-Fluorophenyl)ethylidene)formohydrazide: Similar structure but with a formohydrazide group instead of a sulfonamide group.

    N-(1-(3-Fluorophenyl)ethylidene)hydroxylamine: Contains a hydroxylamine group instead of a sulfonamide group.

Uniqueness

N-(1-(3-Fluorophenyl)ethylidene)-4-methylbenzenesulfonamide is unique due to its specific combination of a fluorophenyl group and a sulfonamide moiety. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific enzyme inhibition, which are not observed in other similar compounds.

Properties

Molecular Formula

C15H14FNO2S

Molecular Weight

291.3 g/mol

IUPAC Name

(NE)-N-[1-(3-fluorophenyl)ethylidene]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H14FNO2S/c1-11-6-8-15(9-7-11)20(18,19)17-12(2)13-4-3-5-14(16)10-13/h3-10H,1-2H3/b17-12+

InChI Key

KTXUZXGKZXJMAS-SFQUDFHCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/C2=CC(=CC=C2)F

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC(=CC=C2)F

Origin of Product

United States

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